1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene
Beschreibung
1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene is an aromatic compound with a benzene ring substituted with bromine, fluorine, and a prop-2-yn-1-yl group
Eigenschaften
Molekularformel |
C9H6BrF |
|---|---|
Molekulargewicht |
213.05 g/mol |
IUPAC-Name |
1-bromo-3-fluoro-5-prop-2-ynylbenzene |
InChI |
InChI=1S/C9H6BrF/c1-2-3-7-4-8(10)6-9(11)5-7/h1,4-6H,3H2 |
InChI-Schlüssel |
FCLUPJBUQRWTJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCC1=CC(=CC(=C1)Br)F |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene typically involves the following steps:
Fluorination: The fluorine atom can be introduced via nucleophilic aromatic substitution using a fluorinating agent like potassium fluoride (KF) or cesium fluoride (CsF).
Alkynylation: The prop-2-yn-1-yl group can be added through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of 1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with unique properties.
Medicinal Chemistry: It may be explored for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound can be used in studies involving molecular interactions and mechanisms.
Wirkmechanismus
The mechanism by which 1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene exerts its effects depends on the specific context of its use. In organic synthesis, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electron-donating effects of the prop-2-yn-1-yl group. These substituents affect the compound’s reactivity towards nucleophiles and electrophiles, enabling various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-3-fluoro-5-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-2-fluoro-3-methyl-5-(prop-2-yn-1-yloxy)benzene
- 1-Bromo-3-fluoro-2-(prop-2-yn-1-yloxy)-5-(trifluoromethyl)benzene
Uniqueness
1-Bromo-3-fluoro-5-(prop-2-yn-1-yl)benzene is unique due to the specific combination of substituents on the benzene ring. The presence of both bromine and fluorine atoms, along with the prop-2-yn-1-yl group, imparts distinct electronic and steric properties, making it a valuable compound for various chemical applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
